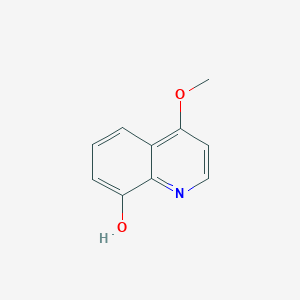

4-Methoxyquinolin-8-ol

CAS No.:

Cat. No.: VC15989773

Molecular Formula: C10H9NO2

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9NO2 |

|---|---|

| Molecular Weight | 175.18 g/mol |

| IUPAC Name | 4-methoxyquinolin-8-ol |

| Standard InChI | InChI=1S/C10H9NO2/c1-13-9-5-6-11-10-7(9)3-2-4-8(10)12/h2-6,12H,1H3 |

| Standard InChI Key | VIISVSDGAZCUOU-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C2C=CC=C(C2=NC=C1)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity

4-Methoxyquinolin-8-ol (IUPAC name: 4-methoxyquinolin-8-ol) belongs to the quinoline family, a class of bicyclic compounds comprising a benzene ring fused to a pyridine ring. The methoxy and hydroxyl substituents at positions 4 and 8, respectively, influence its electronic distribution, solubility, and reactivity.

Molecular Formula: C₁₀H₉NO₂

Molecular Weight: 175.19 g/mol

CAS Registry Number: Limited public data available; structurally related compounds include 4-methyl-8-hydroxyquinoline (CAS 3846-73-9) and 7-methylquinolin-8-ol (CAS 5541-68-4).

Spectral and Computational Data

While experimental spectroscopic data for 4-methoxyquinolin-8-ol are sparse, computational predictions based on density functional theory (DFT) suggest the following:

-

UV-Vis Absorption: Expected λₘₐₓ ~270–310 nm due to π→π* transitions in the quinoline backbone .

-

NMR Chemical Shifts:

Synthesis and Derivatization

Synthetic Routes

The synthesis of 4-methoxyquinolin-8-ol can be inferred from methods used for analogous quinoline derivatives:

Skraup Synthesis

A classical approach involves cyclizing a substituted aniline with glycerol and a dehydrating agent (e.g., sulfuric acid). For 4-methoxyquinolin-8-ol, a methoxy-substituted aniline precursor (e.g., 3-methoxy-4-aminophenol) could undergo Skraup conditions to form the quinoline core.

Reaction Conditions:

-

Temperature: 120–150°C under reflux.

-

Catalyst: Concentrated H₂SO₄ or FeSO₄.

-

Yield: ~40–60% (estimated based on analogous syntheses).

Betti Reaction

The Betti reaction, which involves three-component coupling of aldehydes, amines, and 8-hydroxyquinoline derivatives, offers a modular route to functionalized quinolines . For example:

-

Substrates: 8-hydroxyquinoline, formaldehyde, and a methoxy-containing amine.

Physicochemical Properties

Acid-Base Behavior

The hydroxyl group at position 8 confers acidity, with a predicted pKa of ~9.5–10.5, similar to 8-hydroxyquinoline (pKa = 9.9) . The methoxy group at position 4 is electron-donating, slightly reducing the acidity of the hydroxyl group compared to unsubstituted 8-hydroxyquinoline.

Solubility and Partitioning

-

Aqueous Solubility: Low solubility in water (<1 mg/mL) due to the hydrophobic quinoline backbone.

-

Lipophilicity: Predicted logP ~2.5–3.0, indicating moderate membrane permeability .

Biological Activity and Mechanisms

Metal Chelation

Like 8-hydroxyquinoline derivatives, 4-methoxyquinolin-8-ol is expected to chelate transition metals (e.g., Fe³⁺, Cu²⁺) via its hydroxyl and pyridyl nitrogen groups. Metal chelation can modulate oxidative stress and enzyme inhibition, relevant to anticancer and antimicrobial applications .

Proposed Chelation Mechanism:

Stability constants (logβ) for analogous complexes range from 20–25 .

Applications and Future Directions

Pharmaceutical Development

4-Methoxyquinolin-8-ol could serve as a lead compound for:

-

Antimicrobial Agents: Targeting metal-dependent pathogens (e.g., Candida albicans).

-

Chemosensitizers: Enhancing the efficacy of conventional chemotherapeutics in MDR cancers .

Material Science

Quinoline derivatives are explored as:

-

Fluorescent Sensors: For detecting metal ions in environmental samples.

-

Organic Semiconductors: Due to extended π-conjugation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume